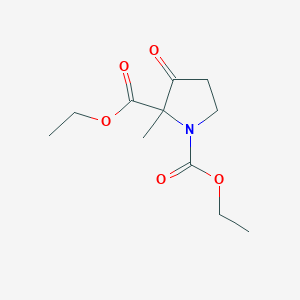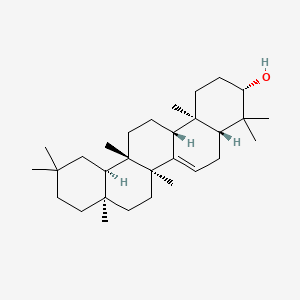
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions. For instance, the synthesis of ®-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a closely related compound, starts from 4-hydroxy-3-nitroacetophenone. The process includes O-benzylation, bromination, and reduction steps, yielding the key intermediate with an overall yield of about 25%.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques. Crystal structures of related derivatives demonstrate the impact of substituents on molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including carbopalladation, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes. The intramolecular carbopalladation of the cyano group is a key step, showing good yields and regioselectivity.
Physical And Chemical Properties Analysis
- Density : The density of 6-nitro-tetrafuroxano [b,d,b’,d’]biphenyl, a compound with a somewhat related structure, was reported to be 1.80 g/cm³.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application
“1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone” is a derivative of chalcones, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are synthesized by coupling with aromatic substituted aldehyde .
Method of Application
The synthesis of these compounds involves the reaction of multi-bromomethylene benzene derivatives with 4-hydroxy-acetophenone to give compounds which are then transformed through the reaction with semicarbazide hydrochloride or ethyl hydrazine carboxylate into the corresponding semicarbazones derivatives or hydrazones .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity . The reaction with selenium dioxide leads to regiospecific ring closure of semicarbazones or hydrazones to give the multi-1,2,3-selenadiazole aromatic derivatives in high yield .
Antimicrobial Activity
Application
Chalcones derivatives, including “1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone”, have been found to exhibit antimicrobial activity .
Method of Application
The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were then screened for antimicrobial activity .
Results or Outcomes
The synthesized compounds showed promising results in antimicrobial screening .
Antioxidant Activity
Application
Some chalcone derivatives have been found to exhibit antioxidant activity .
Method of Application
The chalcone derivatives were synthesized by the reaction of p-chloroacetophenone with different substituted aromatic aldehyde . These newly synthesized compounds were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model using ascorbic acid as standard .
Results or Outcomes
The newly synthesized compounds showed promising results in antioxidant activity screening .
Synthesis of Novel Chalcones Derivatives
Application
“1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone” can be used in the synthesis of novel chalcones derivatives .
Method of Application
The compound was taken in ethanol and NCS (N-ethanone Chlorosuccinimide) was taken in a minimum amount .
Results or Outcomes
The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Spectral Data Analysis
Application
“1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone” can be used in spectral data analysis .
Method of Application
The compound was analyzed using various spectral data techniques such as IR, UV, and melting point .
Results or Outcomes
The spectral data analysis provided valuable information about the compound .
Physical Data Analysis
Application
“1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone” can be used in physical data analysis .
Method of Application
The compound was analyzed using various physical data techniques such as boiling point, melting point, and vapor pressure estimations .
Results or Outcomes
The physical data analysis provided valuable information about the compound .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3-dihydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10(16)12-7-8-13(15(18)14(12)17)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPRISWXCSYAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511699 | |
| Record name | 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone | |
CAS RN |
69114-99-4 | |
| Record name | 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1626447.png)




![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)





![6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine](/img/structure/B1626465.png)